![molecular formula C18H16ClN3O4 B2799007 (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate CAS No. 453533-60-3](/img/structure/B2799007.png)

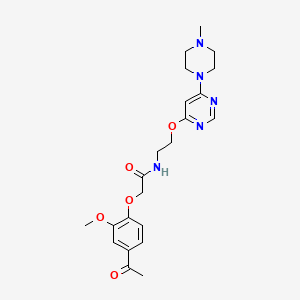

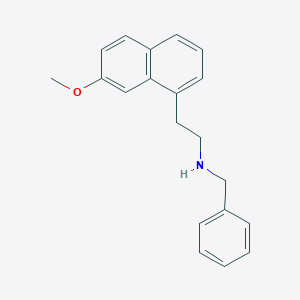

(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate is a synthetic chemical characterized by a combination of aromatic triazinone and chlorophenoxy groups

Wirkmechanismus

Target of Action

The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes are crucial in the nervous system, where they break down the neurotransmitter acetylcholine, thus regulating its levels in the synaptic cleft.

Mode of Action

The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . It binds to the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE . This dual interaction results in a mixed-type inhibition mode .

Biochemical Pathways

The compound’s action affects the cholinergic pathway. By inhibiting AChE and BuChE, it prevents the breakdown of acetylcholine, leading to an increase in acetylcholine levels in the synaptic cleft. This can enhance cholinergic transmission, which is often impaired in conditions like Alzheimer’s disease .

Result of Action

The compound’s inhibitory action on AChE and BuChE leads to increased levels of acetylcholine in the synaptic cleft . This can enhance cholinergic transmission, potentially alleviating symptoms in conditions characterized by reduced cholinergic activity, such as Alzheimer’s disease .

Biochemische Analyse

Biochemical Properties

The compound (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate has been shown to interact with enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . It exhibits excellent inhibition against BuChE and moderate inhibitory activity toward AChE . The compound inhibits BuChE via a mixed-type inhibition mode .

Cellular Effects

In terms of cellular effects, this compound’s inhibition of cholinesterase enzymes can impact various cellular processes. Cholinesterases play a crucial role in nerve function, and their inhibition can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules such as cholinesterase enzymes . The compound inhibits BuChE via a mixed-type inhibition mode, indicating that it can interact with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BuChE .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate typically involves multi-step reactions beginning with the formation of benzo[d][1,2,3]triazinone derivatives. These derivatives are then subjected to esterification reactions with 2-(4-chlorophenoxy)-2-methylpropanoic acid under anhydrous conditions. The reactions often utilize catalysts like sulfuric acid or catalysts and solvents to promote esterification efficiently.

Industrial Production Methods: While laboratory-scale synthesis is more commonly documented, the industrial production could potentially involve optimization of reaction conditions, including temperature and pH, to maximize yields. Automated systems and continuous flow processes might be used to scale up the production efficiently.

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly on the methyl groups, resulting in the formation of carboxylic acids.

Reduction: Reduction can lead to the conversion of oxo groups into hydroxyl groups.

Substitution: The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromic acid in aqueous or non-aqueous media.

Reduction: Commonly used reducing agents include lithium aluminum hydride or sodium borohydride.

Substitution: Halogenation agents like bromine or nitration using nitric acid.

Major Products Formed: Depending on the reaction type, the major products can range from hydroxyl and carboxyl derivatives in oxidation and reduction reactions to halogenated or nitrated derivatives in substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, (4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate serves as a building block for synthesizing more complex molecules. Its versatile reactivity allows it to be used in various organic synthesis protocols.

Biology: Biologically, this compound is of interest for its potential interactions with enzymes and receptors due to its aromatic and chlorophenoxy groups. It can be used in the study of biochemical pathways and enzyme inhibition.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological properties, including antimicrobial, antifungal, and anti-inflammatory effects.

Industry: Industrial applications might include its use as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals, leveraging its reactivity and structural complexity.

Eigenschaften

IUPAC Name |

(4-oxo-1,2,3-benzotriazin-3-yl)methyl 2-(4-chlorophenoxy)-2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O4/c1-18(2,26-13-9-7-12(19)8-10-13)17(24)25-11-22-16(23)14-5-3-4-6-15(14)20-21-22/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUFEUDBFOEKEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OCN1C(=O)C2=CC=CC=C2N=N1)OC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-2-ethoxynaphthalene-1-carboxamide](/img/structure/B2798924.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2798926.png)

![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2798930.png)

![N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)-N'-[2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2798940.png)

![(4-Phenylpiperazino)[3-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2798942.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(pyridin-3-ylmethyl)propane-1-sulfonamide](/img/structure/B2798946.png)